molecular formula C13H11FN4S B1243158 4-Fluorobenzaldehyde N-(3-pyridinyl)thiosemicarbazone

4-Fluorobenzaldehyde N-(3-pyridinyl)thiosemicarbazone

Cat. No. B1243158
M. Wt: 274.32 g/mol
InChI Key: HQOQIUZLQCWHRZ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methylideneamino]-3-(3-pyridinyl)thiourea is an organofluorine compound.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization : Research has focused on synthesizing and characterizing derivatives of p-fluorobenzaldehyde thiosemicarbazones, including nickel complexes. These compounds consist of a p-fluorobenzaldehyde residue and a thiosemicarbazonic chain. Notably, their molecular structures have been characterized using techniques like NMR, IR, and X-ray diffractometry (Ferrari et al., 2000).

  • Crystal Structure Analysis : The structural properties of various derivatives have been explored. For instance, the synthesis of (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone via reaction with 4-fluorobenzaldehyde was characterized, with crystal structure analysis revealing specific intermolecular interactions and the formation of supramolecular self-assemblies (Xing et al., 2019).

Biological Activity

  • Antiproliferative and Apoptosis Tests : Some derivatives have been evaluated for their potential in inhibiting proliferation and inducing apoptosis in human leukemia cell lines, showing promising results (Ferrari et al., 2000).

  • Antimycobacterial Activity : Certain derivatives of 4-fluorobenzaldehyde thiosemicarbazone have been synthesized and shown to exhibit inhibitory activity against various Mycobacterium strains, including Mycobacterium tuberculosis (Cocco et al., 2002).

  • Anticancer Activity : Thiosemicarbazone derivatives, including those related to 4-Fluorobenzaldehyde, have been studied for their anticancer activities against different cell lines. Molecular docking and in vitro studies suggest their potential as multitargeting drug candidates (Sibuh et al., 2021).

Material Science Applications

  • Corrosion Inhibition : Derivatives of 4-fluorobenzaldehyde thiosemicarbazone have been studied for their efficiency in inhibiting corrosion in mild steel, with certain ligands and zinc complexes showing significant activity (Bisceglie et al., 2015).

  • Spectroscopic and Electrochemical Studies : Complexes involving thiosemicarbazones have been the subject of spectroscopic and electrochemical studies, which have implications in various fields, including the development of anti-trypanosomal agents (Rodrigues et al., 2008).

properties

Molecular Formula

C13H11FN4S

Molecular Weight

274.32 g/mol

IUPAC Name

1-[(E)-(4-fluorophenyl)methylideneamino]-3-pyridin-3-ylthiourea

InChI

InChI=1S/C13H11FN4S/c14-11-5-3-10(4-6-11)8-16-18-13(19)17-12-2-1-7-15-9-12/h1-9H,(H2,17,18,19)/b16-8+

InChI Key

HQOQIUZLQCWHRZ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)NC(=S)N/N=C/C2=CC=C(C=C2)F

SMILES

C1=CC(=CN=C1)NC(=S)NN=CC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzaldehyde N-(3-pyridinyl)thiosemicarbazone
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzaldehyde N-(3-pyridinyl)thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
4-Fluorobenzaldehyde N-(3-pyridinyl)thiosemicarbazone
Reactant of Route 4
Reactant of Route 4
4-Fluorobenzaldehyde N-(3-pyridinyl)thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.